![molecular formula C16H26ClN3O5 B13385057 N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride](/img/structure/B13385057.png)
N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bambuterol Hydrochloride is a long-acting beta-2 adrenoceptor agonist used primarily in the treatment of asthma and other respiratory conditions characterized by bronchospasm. It is a prodrug of terbutaline, meaning it is metabolized in the body to produce the active compound terbutaline, which exerts the therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bambuterol Hydrochloride involves several key steps. Initially, 3’,5’-Dihydroxyacetophenone reacts with Dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate). This intermediate is then halogenated with bromine to produce 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate).
Industrial Production Methods: Industrial production of Bambuterol Hydrochloride typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bambuterol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in Bambuterol Hydrochloride.
Substitution: Common substitution reactions involve the replacement of functional groups with others, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Bambuterol Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-2 adrenoceptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of new bronchodilator formulations and drug delivery systems.
Mecanismo De Acción
Bambuterol Hydrochloride exerts its effects by stimulating beta-2 adrenergic receptors, leading to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle, inhibition of mediator release from mast cells, and improved mucociliary clearance .
Comparación Con Compuestos Similares
Terbutaline: The active metabolite of Bambuterol Hydrochloride, used directly as a bronchodilator.
Salbutamol: Another beta-2 adrenoceptor agonist with similar therapeutic uses.
Formoterol: A long-acting beta-2 agonist with a faster onset of action compared to Bambuterol
Uniqueness of Bambuterol Hydrochloride: Bambuterol Hydrochloride is unique due to its prodrug nature, providing a longer duration of action and a more controlled release of the active compound terbutaline. This results in fewer side effects and improved patient compliance compared to other beta-2 agonists .
Propiedades
Fórmula molecular |
C16H26ClN3O5 |
|---|---|
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
[3-(dimethylcarbamoyloxy)-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C16H25N3O5.ClH/c1-7-17-16(2,22)12-9-8-11(23-14(20)18(3)4)10-13(12)24-15(21)19(5)6;/h8-10,17,22H,7H2,1-6H3;1H |
Clave InChI |
RQJPDHWDOZLSDP-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)(C1=C(C=C(C=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B13384975.png)
![1,7-Dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione](/img/structure/B13384985.png)
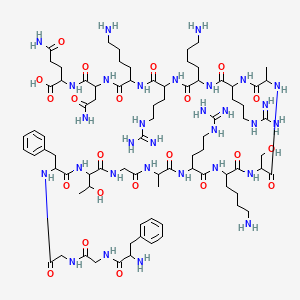
![Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B13385013.png)
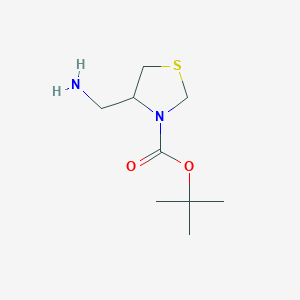
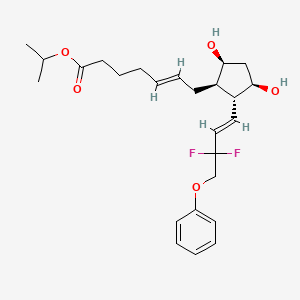
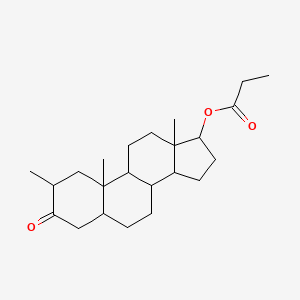
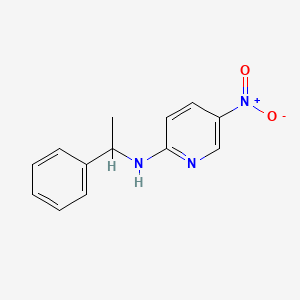
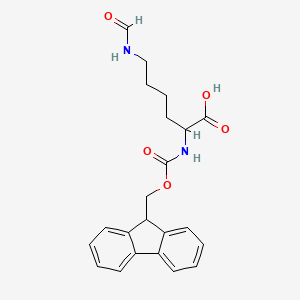
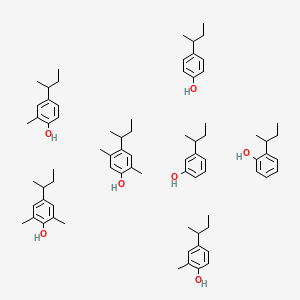
![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
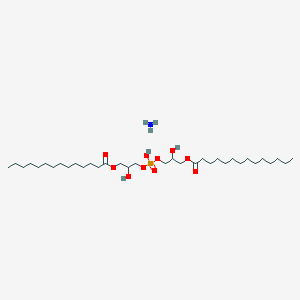
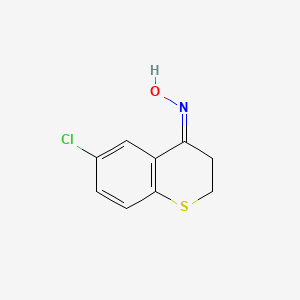
![6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13385072.png)
